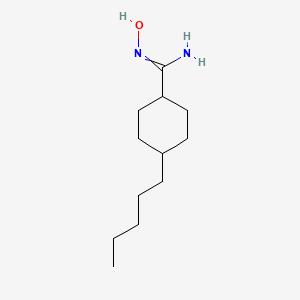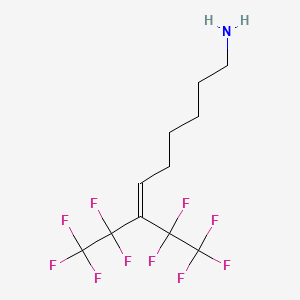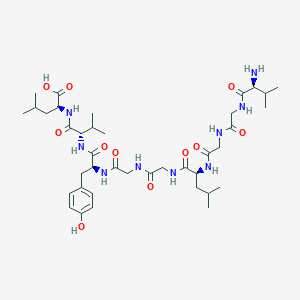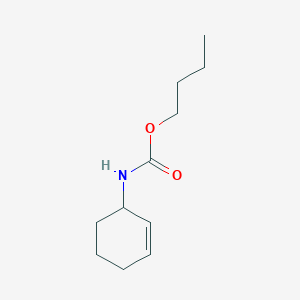
N'-hydroxy-4-pentylcyclohexane-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C12H24N2O It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-pentylcyclohexane-1-carboximidamide typically involves the reaction of 4-pentylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide product .
Industrial Production Methods
Industrial production methods for N’-hydroxy-4-pentylcyclohexane-1-carboximidamide are not well-documented in the literature. the general approach would likely involve optimization of the synthetic route described above to achieve higher yields and purity, as well as scaling up the reaction to industrial quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-4-pentylcyclohexane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pentylcyclohexanone or 4-pentylcyclohexanal.
Reduction: Formation of N’-hydroxy-4-pentylcyclohexane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor due to its functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The hydroxy group and carboximidamide group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-hydroxy-4-methylcyclohexane-1-carboximidamide
- N’-hydroxy-4-propylcyclohexane-1-carboximidamide
- N’-hydroxy-4’-propyl-1,1’-bi(cyclohexyl)-4-carboximidamide
Uniqueness
N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is unique due to its specific substitution pattern on the cyclohexane ring. The presence of a pentyl group at the 4-position distinguishes it from other similar compounds, which may have different alkyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
857653-90-8 |
|---|---|
Formule moléculaire |
C12H24N2O |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
N'-hydroxy-4-pentylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14-15/h10-11,15H,2-9H2,1H3,(H2,13,14) |
Clé InChI |
YOQVXKBWZMKGRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14196110.png)
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)
![(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid](/img/structure/B14196121.png)


![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)

![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)

